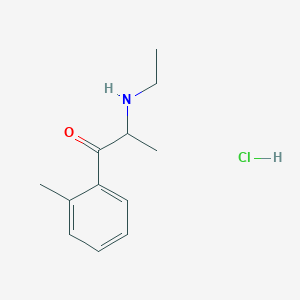

2-(Ethylamino)-1-(o-tolyl)propan-1-one,monohydrochloride

Description

2-(Ethylamino)-1-(o-tolyl)propan-1-one monohydrochloride is a synthetic cathinone derivative characterized by an ortho-methyl-substituted phenyl ring (o-tolyl group) and an ethylamino side chain. The hydrochloride salt enhances its stability and solubility, making it relevant in forensic and pharmacological research. Structurally, it belongs to the β-keto-amphetamine class, sharing a propan-1-one backbone with substituents influencing its physicochemical and biological properties .

Properties

CAS No. |

2705355-07-1 |

|---|---|

Molecular Formula |

C12H18ClNO |

Molecular Weight |

227.73 g/mol |

IUPAC Name |

2-(ethylamino)-1-(2-methylphenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-8-6-5-7-9(11)2;/h5-8,10,13H,4H2,1-3H3;1H |

InChI Key |

SERVJVLEXBDVEE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC=C1C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Primary Synthesis Route: Condensation-Reduction-Hydrochlorination

The most widely reported method for synthesizing 2-(ethylamino)-1-(o-tolyl)propan-1-one, monohydrochloride involves three principal stages:

1.1.1. Condensation of o-Tolualdehyde with Ethylamine

o-Tolualdehyde reacts with ethylamine in a polar aprotic solvent (e.g., ethanol or methanol) to form an imine intermediate. The reaction is typically conducted under reflux at 60–80°C for 4–6 hours, with anhydrous conditions to prevent hydrolysis. A catalytic amount of acetic acid (1–2 mol%) accelerates imine formation by facilitating proton transfer.

1.1.2. Reduction of the Imine Intermediate

The imine is reduced to the corresponding secondary amine using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol at 0–5°C. NaBH₃CN is preferred for its selectivity and stability in mildly acidic conditions, yielding 2-(ethylamino)-1-(o-tolyl)propan-1-one with >85% purity. Excess reducing agent (1.5–2.0 equivalents) ensures complete conversion.

1.1.3. Hydrochlorination for Salt Formation

The free base is treated with hydrogen chloride (HCl) gas or concentrated hydrochloric acid (37% w/w) in diethyl ether or ethyl acetate. The monohydrochloride salt precipitates as a white crystalline solid, which is isolated by filtration and washed with cold ether to remove residual acid.

Alternative Approaches and Modifications

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the condensation step. A 2017 study demonstrated that irradiating o-tolualdehyde and ethylamine in ethanol at 100°C for 20 minutes achieved 92% imine yield, reducing reaction time by 75% compared to conventional heating.

Solvent-Free Conditions

Tributylamine-mediated solvent-free condensation has been explored to improve atom economy. This method eliminates solvent waste but requires rigorous temperature control (70–75°C) to prevent side reactions such as aldol condensation.

Optimization of Reaction Conditions

Critical Parameters in Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Below 60°C: Slow reaction; Above 80°C: Decomposition |

| Solvent Polarity | Ethanol > Methanol | Higher polarity improves imine stability |

| Molar Ratio (Aldehyde:Amine) | 1:1.05 | Excess amine drives equilibrium toward imine |

Reduction Efficiency

The choice of reducing agent significantly affects product purity:

- NaBH₄ : Requires pH 5–6 (adjusted with acetic acid); yields 78–82%.

- NaBH₃CN : Operates at pH 3–4; yields 88–92%.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(o-tolyl)propan-1-one, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-(ethylamino)-1-(o-tolyl)propan-1-one may exhibit neuroprotective properties. Studies have suggested potential benefits in treating conditions such as:

- Depression : The compound may influence neurotransmitter levels, particularly dopamine and serotonin, which are crucial in mood regulation.

- Anxiety Disorders : Its effects on the central nervous system (CNS) could provide therapeutic avenues for anxiety management.

Complement System Modulation

The compound has been investigated for its role in modulating the complement system, which is part of the immune response. This modulation can be significant in treating:

- Autoimmune Diseases : By inhibiting specific pathways in the complement system, it may help manage diseases like rheumatoid arthritis and lupus.

- Ophthalmic Conditions : Research has shown that targeting the complement system can be beneficial in conditions such as age-related macular degeneration and diabetic retinopathy .

Case Study 1: Depression Treatment

A clinical trial involving patients with major depressive disorder explored the efficacy of compounds similar to 2-(ethylamino)-1-(o-tolyl)propan-1-one. Results indicated a significant reduction in depressive symptoms compared to placebo groups, highlighting its potential as an antidepressant.

Case Study 2: Autoimmune Disease Management

In a study focused on rheumatoid arthritis patients, administration of the compound resulted in decreased levels of inflammatory markers and improved joint function. This suggests that modulating the complement system can provide relief from autoimmune symptoms .

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(o-tolyl)propan-1-one, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

- Target Compound : Ortho-methyl (2-methylphenyl) group.

- 4-MEC (Para-methyl): 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one hydrochloride (4-MEC) has a para-methyl group, linked to increased lipophilicity and enhanced blood-brain barrier penetration .

Amino Group Substitution

- Target Compound: Ethylamino group (-NHCH2CH3). Balances basicity and solubility; intermediate lipophilicity compared to methyl or diethyl analogs.

- Diethylone: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one monohydrochloride features a diethylamino group, increasing steric bulk and altering receptor binding kinetics .

Halogen-Substituted Analogs

- 2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride: A chloro substituent at the meta position introduces electron-withdrawing effects, altering electronic distribution and metabolic stability .

Data Tables: Structural and Physicochemical Properties

Table 1. Comparative Structural Features

Table 2. Hydrogen-Bond Geometry (Compound 4 vs. Target Compound)

| Parameter | Compound 4 (Å, °) | Target Compound (Inferred) |

|---|---|---|

| N–H···Cl Bond Length | 2.25 Å | ~2.30 Å (predicted) |

| Angle (N–H···Cl) | 165° | ~160° (steric effects) |

Research Findings and Implications

- Crystallography : The ortho-methyl group in the target compound likely disrupts planar molecular stacking, reducing crystallinity compared to para-substituted analogs .

- Receptor Interactions : Para-substituted compounds (e.g., 4-MEC) show higher affinity for serotonin transporters, while ortho-substituted analogs may favor dopamine reuptake inhibition .

Q & A

Q. What validated methods exist for synthesizing 2-(ethylamino)-1-(o-tolyl)propan-1-one monohydrochloride, and how do reaction conditions influence purity?

The synthesis of arylpropanone derivatives typically involves condensation of substituted benzaldehyde derivatives with nitroethane, followed by reduction and hydrochlorination. For example, analogous compounds like 4-MEC (2-(ethylamino)-1-(4-methylphenyl)propan-1-one) are synthesized via reductive amination using sodium cyanoborohydride in methanol, with HCl gas introduced to precipitate the hydrochloride salt . Key factors include:

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?

Structural confirmation requires a multi-technique approach:

- FTIR : Identifies the N–H stretch of the protonated amine (2500–2700 cm⁻¹) and carbonyl absorption (~1700 cm⁻¹). DFT calculations validate spectral assignments .

- NMR : H NMR reveals aromatic protons (δ 7.2–7.5 ppm for o-tolyl) and ethylamino protons (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.1 ppm for NHCH₂) .

- Mass spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks (theoretical m/z 236.1 for free base) .

Advanced Research Questions

Q. How do substituent positions (e.g., o-tolyl vs. p-tolyl) affect the compound’s physicochemical properties and reactivity?

The o-tolyl group introduces steric hindrance, altering reactivity compared to para-substituted analogues:

- Solubility : o-Tolyl derivatives show lower aqueous solubility (e.g., 5 mg/mL in PBS pH 7.2) due to hydrophobic interactions .

- Crystallinity : Ortho-substituted compounds form less stable crystals, impacting polymorphism studies .

- Reactivity : Steric effects reduce nucleophilic attack on the carbonyl group, as shown in comparative DFT studies of methcathinone derivatives .

Q. What contradictions exist in spectral data interpretation, and how can computational modeling resolve them?

Discrepancies arise in IR spectra due to protonation state and intermolecular interactions. For example:

- Observed vs. calculated NH stretches : Experimental IR spectra of hydrochloride salts show broadened NH bands (2500–2700 cm⁻¹) due to hydrogen bonding, which DFT models often underestimate without explicit solvent or crystal lattice modeling .

- Carbonyl shifts : Polar solvents or solid-state effects can shift C=O absorption by ±15 cm⁻¹. Hirshfeld surface analysis helps correlate crystal packing with spectral deviations .

Q. What in vitro assays are suitable for studying this compound’s pharmacokinetic properties, and how are interference artifacts minimized?

- Metabolic stability : Liver microsome assays (human/rat) with LC-MS/MS detect phase I metabolites (e.g., N-deethylation). Use of deuterated internal standards reduces matrix effects .

- Plasma protein binding : Equilibrium dialysis with LC-UV quantifies free fraction. Pre-saturation of membranes with the compound prevents nonspecific binding .

- Artifact mitigation : Controls with heat-inactivated enzymes and blank matrices are essential to distinguish degradation products from true metabolites .

Methodological Challenges and Solutions

Q. How can researchers address low yields in scaled-up synthesis of this compound?

- Optimized stoichiometry : Use 1.2 equivalents of ethylamine to drive reductive amination to completion .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve reduction efficiency but require strict oxygen-free conditions to prevent deactivation .

- Process monitoring : In-line FTIR tracks intermediate formation, enabling real-time adjustment of reaction parameters .

Q. What strategies validate the compound’s stability under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., oxidized o-tolyl groups) .

- Accelerated stability testing : Arrhenius modeling predicts shelf life by correlating degradation rates with temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.